molecular formula C11H11N3O2S B2721339 (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid CAS No. 401820-32-4

(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid

Cat. No.: B2721339
CAS No.: 401820-32-4
M. Wt: 249.29
InChI Key: IYEXPANOSXUHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid” is a chemical compound with the linear formula C19H15N3O5S2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular formula of this compound is C19H15N3O5S2 . The structure of this compound and related ones can be confirmed by techniques such as melting point determination, NMR, IR, and HRMS .


Physical and Chemical Properties Analysis

This compound is a pale brown powder with a melting point between 103.0-112.0°C . The compound’s assay (GC) is ≥95.0% .

Scientific Research Applications

Synthesis and Reactivity

(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid and related compounds have been synthesized through various methods, demonstrating their versatility in chemical reactions. For instance, they can be obtained from reactions involving indene-1,3-diones, showcasing the potential for generating polyfunctional fused heterocyclic compounds. These methods allow for the exploration of heterocyclic chemistry and the synthesis of novel compounds with potential applications in medicinal chemistry and materials science (Hassaneen et al., 2003).

Antimicrobial Activity

Compounds derived from this compound have shown promise in antimicrobial studies. For example, new pyridothienopyrimidines and pyridothienotriazines have been synthesized and tested for their antimicrobial activities. Some of these compounds exhibited significant activity against various bacteria and fungi, highlighting their potential as leads for developing new antimicrobial agents (Abdel-rahman et al., 2002).

Anti-inflammatory Activity

The anti-inflammatory properties of certain derivatives of this compound have been explored. A series of derivatives has been synthesized and tested in vivo, showing moderate activity in reducing inflammation. This suggests that these compounds could be further investigated for their potential in treating inflammatory conditions (Bahekar & Shinde, 2004).

Catalytic Applications and Synthesis of Novel Heterocycles

Research into this compound derivatives has also led to the development of catalytic processes and the synthesis of novel heterocyclic compounds. These findings open up new avenues for the application of these compounds in catalysis and the synthesis of materials with unique properties (Yamato et al., 1991).

Properties

IUPAC Name

2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c15-8(16)4-12-10-9-6-2-1-3-7(6)17-11(9)14-5-13-10/h5H,1-4H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEXPANOSXUHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.